molecular formula C19H19N3O4S B2581873 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide CAS No. 453579-26-5

3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2581873
CAS RN: 453579-26-5
M. Wt: 385.44
InChI Key: LZNFZTMHDNSDMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other . A short intra-molecular C-H⋯O contact occurs .

Scientific Research Applications

Structural Analysis and Synthesis Processes

Research on similar compounds, such as "2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide," highlights the structural intricacies of these molecules. These studies provide insights into the planar configurations of the isoxazole and benzene rings, revealing the potential for hydrogen bonding and delocalized orbital interactions (Rodier et al., 1993). Furthermore, the synthesis and reactions of heterocyclic compounds derived from interactions with saccharin or phthalimide demonstrate the versatility of similar structures in forming varied heterocycles, which could be relevant for the synthesis of related benzamide derivatives (Chaloupka et al., 1977).

Biological Evaluation and Potential Therapeutic Applications

Investigations into benzene sulfonamide derivatives have unveiled their potential in vitro antitumor activity and interactions with biological targets, such as the KSHV thymidylate synthase complex. This underscores the significance of these compounds in developing new therapeutic agents (Fahim & Shalaby, 2019). Additionally, Schiff bases derived from sulfamethoxazole, exhibiting enzyme inhibition properties, further exemplify the biomedical research applications of these molecules. Molecular docking studies have provided insights into the binding interactions between these inhibitors and enzymes, offering a foundation for the development of novel drugs (Alyar et al., 2019).

properties

IUPAC Name

3,4-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-4-5-15(10-13(12)2)19(23)20-16-6-8-17(9-7-16)27(24,25)22-18-11-14(3)26-21-18/h4-11H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFZTMHDNSDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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